molecular formula C16H20N2O5S B10976434 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10976434
M. Wt: 352.4 g/mol
InChI Key: ZCQOKTUHTJWITP-UHFFFAOYSA-N
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Description

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a bicyclic structure combined with a thiazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common route involves the formation of the bicyclo[22

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Carboxylic Acid Group: This step can be accomplished through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific mechanical or chemical properties.

    Biological Research: The compound can be used as a probe to study biochemical pathways and interactions.

    Industrial Applications: It may find use in the synthesis of complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and carboxylic acid group are likely involved in binding to enzymes or receptors, modulating their activity. The bicyclic structure may provide stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid: This compound shares the thiazole and carbamoyl groups but has a different core structure.

    4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound has a similar bicyclic core but different substituents.

Uniqueness

The uniqueness of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a bicyclic core with a thiazole ring and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O5S/c1-2-23-11(19)6-10-7-24-16(17-10)18-14(20)12-8-3-4-9(5-8)13(12)15(21)22/h7-9,12-13H,2-6H2,1H3,(H,21,22)(H,17,18,20)

InChI Key

ZCQOKTUHTJWITP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2C3CCC(C3)C2C(=O)O

Origin of Product

United States

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